molecular formula C20H17N3O2S B2547296 N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide CAS No. 391876-29-2

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2547296
CAS No.: 391876-29-2
M. Wt: 363.44
InChI Key: VSAQNMMPHHJRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide typically involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. This method allows for the rapid and efficient production of the compound with high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and sustainability .

Chemical Reactions Analysis

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide can be compared with other thiazole derivatives such as:

This compound stands out due to its unique isopropoxybenzamide moiety, which may contribute to its specific biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-13(2)25-17-9-7-16(8-10-17)19(24)23-20-22-18(12-26-20)15-5-3-14(11-21)4-6-15/h3-10,12-13H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAQNMMPHHJRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.